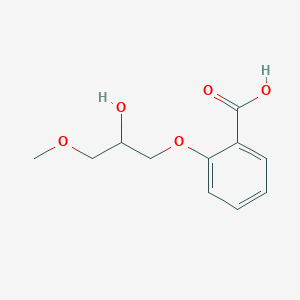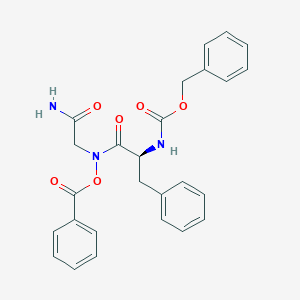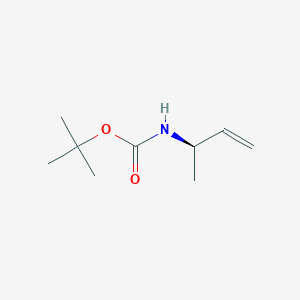
(R)-Tert-butyl but-3-EN-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Tert-butyl but-3-EN-2-ylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a but-3-en-2-ylcarbamate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl but-3-EN-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with but-3-en-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of ®-Tert-butyl but-3-EN-2-ylcarbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
®-Tert-butyl but-3-EN-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Bases like sodium hydride and potassium carbonate are employed to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
®-Tert-butyl but-3-EN-2-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-Tert-butyl but-3-EN-2-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
But-3-en-2-yl acetate: Similar in structure but differs in functional groups.
Pent-3-en-2-yl carbamate: Another carbamate with a different alkyl chain length.
2-Methylbut-3-en-2-yl carbamate: Contains a methyl group, adding to its structural diversity.
Uniqueness
®-Tert-butyl but-3-EN-2-ylcarbamate is unique due to its specific tert-butyl and but-3-en-2-yl groups, which confer distinct reactivity and properties compared to similar compounds. Its unique structure makes it valuable in various chemical and biological applications.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-but-3-en-2-yl]carbamate |
InChI |
InChI=1S/C9H17NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h6-7H,1H2,2-5H3,(H,10,11)/t7-/m1/s1 |
Clé InChI |
KIFRIUDSLUQLOC-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C=C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C=C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B12845199.png)
![2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid](/img/structure/B12845211.png)
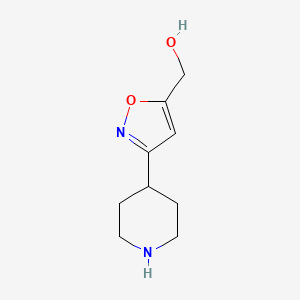
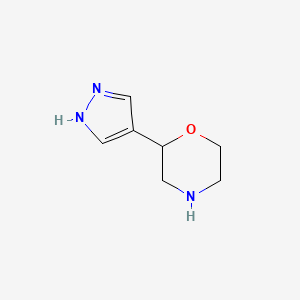
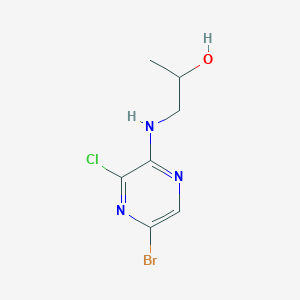


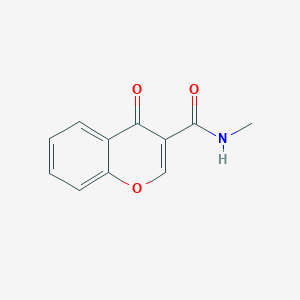
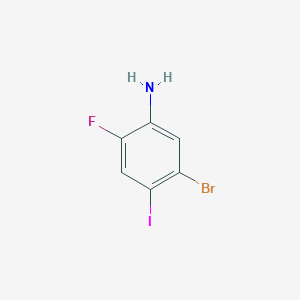
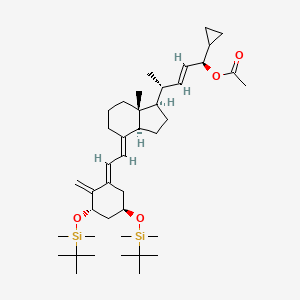
![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12845257.png)
![8-Methylpyrido[2,3-b]pyrazin-7-amine](/img/structure/B12845264.png)
